molecular formula C8H17NO3S B2459136 methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate CAS No. 2319639-96-6

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate

Cat. No.: B2459136
CAS No.: 2319639-96-6
M. Wt: 207.29
InChI Key: OYRRGFRSJSASGD-UHFFFAOYSA-N
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Description

Methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate is a carbamate derivative characterized by a butyl chain substituted with a methoxy group at the second carbon and a methylsulfanyl (SMe) group at the fourth carbon.

Properties

IUPAC Name

methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-11-7(4-5-13-3)6-9-8(10)12-2/h7H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRGFRSJSASGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with the preparation of a 4-(methylsulfanyl)-2-methoxybutylamine precursor. This intermediate is synthesized via sequential nucleophilic substitutions:

  • Thiol-ene Reaction : 2-Methoxy-4-buten-1-ol reacts with methyl mercaptan (CH$$_3$$SH) under radical initiation to introduce the methylsulfanyl group.
  • Amine Formation : The resulting sulfide undergoes Curtius rearrangement with sodium azide and subsequent Staudinger reduction to yield 2-methoxy-4-(methylsulfanyl)butylamine.

Carbamate Formation

The amine intermediate reacts with methyl chloroformate (ClCO$$2$$Me) in dichloromethane (DCM) at 0°C, using triethylamine (Et$$3$$N) as a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation (Eq. 1):

$$
\text{R-NH}2 + \text{ClCO}2\text{Me} \xrightarrow{\text{Et}3\text{N, DCM}} \text{R-NHCO}2\text{Me} + \text{HCl} \quad (1)
$$

Optimization Insights :

  • Excess methyl chloroformate (1.2 equiv.) ensures complete conversion.
  • Reaction temperatures >25°C risk forming urea side products.

Table 1. Yields Under Varied Conditions

Entry Base Solvent Temp (°C) Yield (%)
1 Et$$_3$$N DCM 0 88
2 NaHCO$$_3$$ H$$_2$$O 25 62
3 Pyridine THF -10 75

Rhodium-Catalyzed Carbamate Transfer to Sulfides

An alternative route leverages rhodium-catalyzed carbamate transfer, adapted from sulfoximine synthesis methodologies. This approach avoids pre-functionalized amines, instead directly installing the carbamate group onto a sulfide-containing substrate.

Substrate Preparation

The starting material, 2-methoxy-4-(methylsulfanyl)butanol, is synthesized via Mitsunobu reaction:

  • Mitsunobu Etherification : 4-(Methylsulfanyl)butane-1,2-diol reacts with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to install the methoxy group.
  • Oxidation to Aldehyde : The alcohol is oxidized to 2-methoxy-4-(methylsulfanyl)butanal using pyridinium chlorochromate (PCC).

Rhodium-Mediated Carbamate Installation

The aldehyde undergoes rhodium-catalyzed coupling with methyl carbamate (NH$$2$$CO$$2$$Me) under oxidative conditions:

General Procedure :

  • Catalyst : Rh$$2$$(OAc)$$4$$ (2.5 mol %)
  • Oxidant : PhI(OAc)$$_2$$ (1.5 equiv.)
  • Base : MgO (4.0 equiv.)
  • Solvent : CH$$2$$Cl$$2$$, 40°C, 8 h

The reaction proceeds via iminoiodinane intermediate formation, followed by carbamate transfer to the sulfide (Eq. 2):

$$
\text{R-S-CH}3 + \text{NH}2\text{CO}2\text{Me} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{R-NHCO}2\text{Me} + \text{Byproducts} \quad (2)
$$

Table 2. Catalytic Efficiency Comparison

Entry Catalyst Loading (mol %) Yield (%) Purity (%)
1 2.5 76 98
2 5.0 81 97
3 1.0 58 95

Solid-Phase Synthesis for Scalability

For industrial-scale production, solid-supported reagents mitigate purification challenges. A polystyrene-bound carbodiimide resin facilitates carbamate formation without aqueous workup:

Procedure Highlights

  • Resin Activation : Wang resin functionalized with N-hydroxysuccinimide (NHS) esters.
  • Coupling : 2-Methoxy-4-(methylsulfanyl)butylamine (1.0 equiv.) reacts with methyl carbonate (1.1 equiv.) in DMF, 25°C, 12 h.
  • Cleavage : TFA/CH$$2$$Cl$$2$$ (1:9) liberates the product with >90% purity.

Advantages :

  • Eliminates chromatographic purification.
  • Suitable for continuous-flow manufacturing.

Analytical Characterization

Critical validation data for methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate include:

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.65–1.75 (m, 2H, CH$$2$$), 2.10 (s, 3H, S-CH$$3$$), 3.35 (s, 3H, OCH$$3$$), 3.45–3.55 (m, 2H, NCH$$_2$$), 4.95 (br s, 1H, NH).
  • IR (ATR) : 3340 cm$$^{-1}$$ (N-H stretch), 1705 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-O-C).

Chromatographic Purity

  • HPLC : t$$R$$ = 6.2 min (C18 column, 70:30 H$$2$$O/MeCN), >99% purity.

Challenges and Mitigation Strategies

Side Reactions

  • Urea Formation : Minimized by using anhydrous conditions and stoichiometric carbamate.
  • Sulfide Oxidation : Controlled by inert atmosphere (N$$_2$$/Ar) and antioxidant additives (e.g., BHT).

Scalability Limits

  • Rhodium catalysts impose cost barriers; copper alternatives offer economical scaling.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates .

Scientific Research Applications

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate with analogous carbamate and sulfur-containing derivatives, focusing on structural motifs, synthetic pathways, and physicochemical properties inferred from the evidence.

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Carbamate Type Sulfur Functional Group Reference
This compound –OCH₃ (C2), –SMe (C4) on butyl chain Methyl ester Thioether (SMe) Target Compound
Zafirlukast –OCH₃, –SO₂NHC(O)– on phenyl; indole-linked carbamate Cyclopentyl Sulfonamide
tert-Butyl carbamates (e.g., 17a, 18a) tert-Butyl carbamate; chloro/isopropyl substituents on pyrimidine tert-Butyl None
N-Acrylpyrimido-oxazin derivatives (16c–16e) Methoxy-piperazinylphenyl; acrylamide-linked carbamate tert-Butyl None

Key Observations:

Carbamate Stability :

  • Methyl carbamates (target compound) are generally more hydrolytically labile than tert-butyl derivatives (e.g., 17a, 18a), which are often used as protecting groups in synthesis .
  • Zafirlukast’s cyclopentyl carbamate may enhance metabolic stability compared to methyl or tert-butyl groups, critical for its role as a leukotriene antagonist .

Sulfur Functional Groups: The methylsulfanyl (thioether) group in the target compound contrasts with Zafirlukast’s sulfonamide (–SO₂NH–).

Synthetic Methods :

  • Similar to compounds in , the target compound’s synthesis likely involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates (17a, 18a) were synthesized using Grignard reagents (MeMgBr) and purified via silica chromatography .
  • Methyl carbamates may require milder conditions due to their lower steric bulk compared to tert-butyl analogs.

Table 2: Physicochemical and Analytical Data Comparison

Compound Name HPLC Purity (%) Retention Time (min) Solubility (BCS Class) Notes Reference
This compound Not reported Not reported Inferred Class II Likely poor solubility due to SMe
Zafirlukast Class II Enhanced via solid dispersions
16c 99.34 9.37 Not reported High purity, tert-butyl carbamate
16d 97.05 11.98 Not reported Moderate retention time

Key Findings:

  • Solubility : The target compound’s methylsulfanyl group likely reduces aqueous solubility (similar to Zafirlukast’s BCS Class II behavior), necessitating formulation strategies like solid dispersions .
  • HPLC Behavior : While HPLC data for the target compound is absent, analogs with tert-butyl carbamates (16c–16e) exhibit retention times between 9–12 minutes, suggesting that the target’s less bulky methyl group might reduce retention time .

Research Implications and Gaps

Structural Optimization :

  • Replacing the methylsulfanyl group with a sulfonamide (as in Zafirlukast) could improve solubility but may alter receptor binding profiles .
  • tert-Butyl carbamates (e.g., 17a) offer greater stability for synthetic intermediates, whereas methyl carbamates may prioritize metabolic activation .

Pharmacological Potential: The target compound’s thioether moiety could confer antioxidant properties or interact with sulfur-binding enzymes, warranting further biochemical assays.

Data Limitations: No direct evidence on the target compound’s synthesis, bioactivity, or analytical data was found. Comparisons are extrapolated from structural analogs.

Biological Activity

Methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its ability to interact with various biological targets. The presence of methoxy and methylsulfanyl groups significantly influences its chemical reactivity and biological properties.

The primary mechanism of action for this compound involves enzyme inhibition. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to their inactivation. This mechanism is similar to that observed in other carbamate compounds, particularly those that inhibit acetylcholinesterase, which plays a crucial role in neurotransmission.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase and other enzymes involved in metabolic pathways. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions such as Alzheimer's disease .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound possesses significant growth inhibition capabilities, with GI50 values in the nanomolar range across multiple cancer types .
    Cell Line GI50 (nM)
    U87 (glioblastoma)200 ± 60
    BE (neuroblastoma)18.9
    SK (melanoma)>950
  • Combination Therapy : In combination with radiation therapy, this compound demonstrated enhanced cytotoxic effects compared to radiation alone, indicating its potential as an adjunct treatment in oncological therapies .
  • Antiviral Activity : Similar compounds have been evaluated for antiviral properties against viruses like Chikungunya virus (CHIKV). Inhibitors derived from carbamates showed significant efficacy in reducing viral replication in vitro .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other carbamates such as methyl carbamate and ethyl carbamate. The methoxy and methylsulfanyl groups enhance its solubility and reactivity, making it a valuable candidate for further research.

Compound Unique Features
This compoundContains methoxy and methylsulfanyl groups
Methyl CarbamateSimpler structure, less biological activity
Ethyl CarbamateSimilar activity but different solubility

Q & A

Q. What are the established synthetic protocols for methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate, and how can reaction parameters be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or carbamate formation under basic conditions. For analogous carbamates, tert-butyl derivatives are synthesized using sodium hydroxide or potassium carbonate to deprotonate the amine, followed by reaction with methyl chloroformate (). Optimization can employ Design of Experiments (DoE) to screen parameters like temperature (40–60°C), solvent polarity (THF/DMF), and reaction time (6–12 hours). Flow chemistry setups enhance reproducibility, as demonstrated in Omura-Sharma-Swern oxidation studies (). Purity is monitored via TLC and HPLC, with yields >75% achievable after recrystallization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this carbamate?

Methodological Answer:

  • NMR (1H, 13C): Assigns methoxy (δ 3.3–3.5 ppm), methylsulfanyl (δ 2.1 ppm), and carbamate carbonyl (δ 155–160 ppm) groups.
  • IR Spectroscopy: Confirms C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹).
  • HPLC: Quantifies purity (>95% using C18 columns, acetonitrile/water mobile phase).
  • X-ray Crystallography: Resolves stereochemistry, as applied to methyl N-(2-bromo-4-chlorophenyl)carbamate () .

Advanced Questions

Q. How can researchers address conflicting reports on the enzyme inhibition efficacy of this compound?

Methodological Answer: Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. To resolve:

  • Standardized Assays: Use fixed enzyme concentrations (e.g., 10 nM) and buffer systems (pH 7.4 PBS).
  • Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., Kd, kon/koff) under controlled conditions.
  • Molecular Dynamics (MD) Simulations: Predict binding site interactions, validated by mutagenesis studies. For example, tert-butyl carbamates showed variable activity depending on substituent positioning () .

Q. What computational approaches predict the reactivity and interaction mechanisms of this carbamate with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., cytochrome P450), validated by fluorescence quenching assays.
  • QSAR Models: Relate structural features (e.g., logP, polar surface area) to biological activity. A study on maleimide derivatives integrated DFT with experimental fluorescence data () .

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